16-Hidroxitriptolida

Descripción general

Descripción

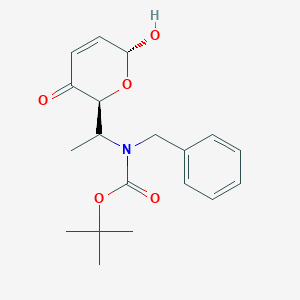

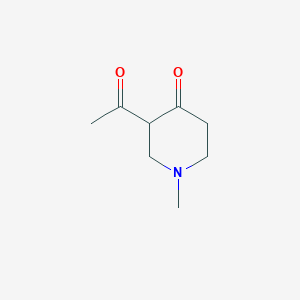

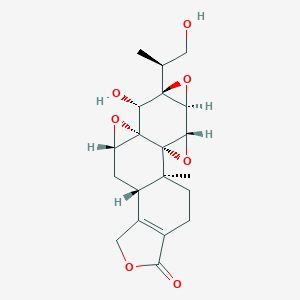

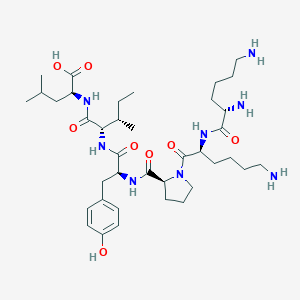

16-Hydroxytriptolide is a diterpenoid triepoxide compound isolated from the roots and leaves of the plant Tripterygium wilfordii Hook.f. This compound has garnered significant attention due to its intriguing structural features and promising biological activities, including anti-inflammatory, immunosuppressive, and antifertility effects .

Aplicaciones Científicas De Investigación

Chemistry: The compound’s unique structure makes it a valuable subject for synthetic chemistry research, aiming to develop new derivatives with enhanced properties.

Biology: 16-Hydroxytriptolide has shown significant anti-inflammatory and immunosuppressive activities, making it a potential candidate for studying immune response mechanisms.

Mecanismo De Acción

Target of Action

16-Hydroxytriptolide is a diterpene triepoxide derived from the traditional Chinese medicinal herb, Tripterygium wilfordii Hook F It is known to exhibit stronganti-inflammatory , immunosuppressive , and antifertile activities .

Mode of Action

The exact mode of action of 16-Hydroxytriptolide remains elusive. It is known to interact with its targets to exert its anti-inflammatory, immunosuppressive, and antifertile effects

Biochemical Pathways

Given its anti-inflammatory and immunosuppressive properties, it can be inferred that it likely impacts pathways related to inflammation and immune response .

Pharmacokinetics

It is known that the metabolic reactions of similar compounds involve hydrolysis, hydroxylation, and conjugation with sulfates, glucuronides, and gsh

Result of Action

16-Hydroxytriptolide exhibits definite anti-inflammatory actions and strong immunosuppressive and antifertile activities . In anti-inflammatory action, its half effective dose (ED50) was 0.12 mg/kg with the model of croton oil induced ear swelling of mice . In immunosuppressive action, its ED50 was 0.05 mg/kg with the model of the formation of haemolysinantibody of mice . Its lowest effective dose (po) was 0.027mg/kg x 33d in antifertile action .

Análisis Bioquímico

Cellular Effects

It has been reported that triptolide, a related compound, has anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor properties .

Molecular Mechanism

It has been reported that triptolide, a related compound, influences tumor cells through a mechanism that remains enigmatic .

Subcellular Localization

It has been reported that the subcellular localization of tabersonine 16-hydroxylase (T16H), a related enzyme, can be regulated by fusing organelle-localization signals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 16-Hydroxytriptolide is typically isolated from the plant Tripterygium wilfordii Hook.f. The isolation process involves extracting the compound from the dried roots and leaves of the plant. The structure and stereochemistry of 16-Hydroxytriptolide were established using various spectral data, including infrared spectroscopy, mass spectrometry, ultraviolet spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, two-dimensional nuclear magnetic resonance, and nuclear Overhauser effect spectroscopy .

Industrial Production Methods: The industrial production of 16-Hydroxytriptolide involves large-scale extraction from the plant material. The process includes drying the plant material, followed by solvent extraction and purification steps to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 16-Hydroxytriptolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 16-Hydroxytriptolide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various derivatives of 16-Hydroxytriptolide with altered functional groups, which can exhibit different biological activities .

Comparación Con Compuestos Similares

- Triptolide

- Tripdiolide

- 15-Hydroxytriptolide

- 17-Hydroxytriptolide

Propiedades

IUPAC Name |

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTCYMNPHWXVLA-UBBHAYRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930562 | |

| Record name | (15S)-16-Hydroxytriptolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139713-80-7 | |

| Record name | 16-Hydroxytriptolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139713-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Hydroxytriptolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139713807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (15S)-16-Hydroxytriptolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 16-Hydroxytriptolide?

A1: 16-Hydroxytriptolide exhibits potent anti-inflammatory, immunosuppressive, and antifertile activities. [, , , ] It has been shown to effectively reduce ear swelling in mice induced by croton oil, indicating anti-inflammatory properties. [, ] Additionally, it demonstrates significant immunosuppressive effects by inhibiting the formation of hemolysin antibodies in mice. [, ] Furthermore, 16-Hydroxytriptolide displays strong antifertile activity at low doses in animal models. []

Q2: What is the molecular structure of 16-Hydroxytriptolide?

A2: 16-Hydroxytriptolide (C20H24O7) is a diterpene triepoxide. [, , ] Its structure has been elucidated using various spectroscopic techniques, including IR, MS, UV, 1H-NMR, 13C-NMR, 2D-NMR, and NOE, along with X-ray crystallographic analysis. [, ] These analyses confirmed its stereochemistry as L2. [, ]

Q3: Can you compare the anti-inflammatory and immunosuppressive activities of 16-Hydroxytriptolide with other diterpene lactone epoxides from Tripterygium wilfordii?

A3: Studies comparing 16-Hydroxytriptolide to other diterpene lactone epoxides like triptolide, tripchlorolide, triptonide, and tripdiolide revealed a range of anti-inflammatory and immunosuppressive activities among these compounds. [] While triptolide exhibited the highest therapeutic index for anti-inflammatory action, triptolidenol showed the highest therapeutic index for immunosuppressive action. 16-Hydroxytriptolide demonstrated significant activity in both assays but with lower therapeutic indices compared to the aforementioned compounds. []

Q4: What synthetic approaches have been explored for the production of 16-Hydroxytriptolide?

A4: Researchers have successfully developed a divergent total synthesis route for 16-Hydroxytriptolide and its analogues. [] This enantioselective approach involves the use of an indium(III)-catalyzed cationic polycyclization reaction and palladium-catalyzed reactions to construct the complex structure of the molecule. [] This synthetic strategy offers a controlled and efficient method for obtaining this biologically active compound.

Q5: Are there any known toxicity concerns associated with 16-Hydroxytriptolide?

A5: While 16-Hydroxytriptolide displays promising biological activities, further research is needed to fully assess its safety profile. The limited information available suggests that, like other diterpene lactone epoxides from Tripterygium wilfordii, it may possess certain toxicities. [] Comprehensive toxicological studies are essential to determine its safety and potential for therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)